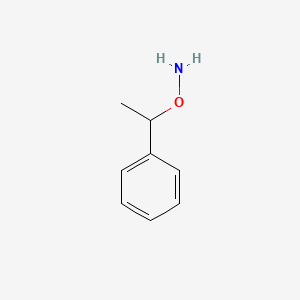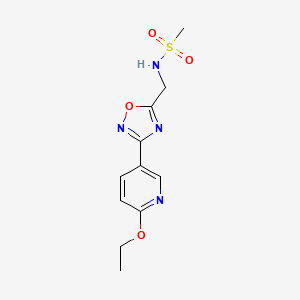
O-(1-phenylethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(1-phenylethyl)hydroxylamine is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.182. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism by Hepatic Microsomes
- O-(1-phenylethyl)hydroxylamine is metabolized by hepatic microsomes. A study highlighted the metabolism of various hydroxylamines, including mono- and disubstituted derivatives, by hepatic microsomes. This process involves both oxidase and reductase activities, indicating a complex metabolic pathway for these compounds (Kadlubar, McKee, & Ziegler, 1973).
Transformation to N-Monoalkylhydroxylamines
- Research has shown the transformation of primary amines like this compound into N-monoalkylhydroxylamines. This process is important for the synthesis of various chemical compounds and has applications in organic chemistry (Tokuyama, Kuboyama, & Fukuyama, 2003).
Synthesis and Isolation Processes
- An improved process for the synthesis and isolation of (S)-N-(1-phenylethyl)hydroxylamine has been developed. This process is significant for large-scale manufacturing, indicating its industrial and pharmaceutical importance (Patel, Smith, & Tyler, 2009).
Environmental Chemistry: Hydroxyl Radical Production
- In environmental chemistry, this compound has been associated with the production of hydroxyl radicals, specifically through the activation of hydrogen peroxide. This reaction is crucial for understanding various environmental processes (Chen et al., 2015).
Photosystem II Reactions in Plants
- Hydroxylamine, including its derivatives, reacts with the electron-donor side of photosystem II in plants. This interaction is essential for understanding the biochemical processes in photosynthesis and the role of hydroxylamines in it (Beck & Brudvig, 1987).
Chemoselective Amide Formation
- This compound is involved in chemoselective amide formation, a crucial process in organic synthesis and pharmaceutical chemistry (Kumar et al., 2012).
Preparation and Chemical Reactions
- The preparation and characteristic chemical reactions of O-(diphenylphosphinyl)hydroxylamine, a derivative of hydroxylamine, have been studied. These reactions are important for understanding the chemical properties and potential applications of these compounds (Harger, 1982).
Biochemical Applications
- This compound and its derivatives have been used in studies of biochemical processes, such as monoamine oxidase inhibition, showcasing their relevance in biochemistry and pharmacology (Demarinis et al., 1981).
DNA and RNA Studies
- Hydroxylamines, including this compound, have been utilized in studies involving the hydroxylation of nucleic acids, which is significant for understanding mutagenesis and carcinogenesis (Kasai & Nishimura, 1984).
Carbohydrates and Glycoconjugates Research
- The use of hydroxylamines in the synthesis and study of carbohydrates and glycoconjugates is notable. This research is important in the field of glycobiology and drug discovery (Chen & Xie, 2016).
Analytical Chemistry Applications
- Hydroxylamines, including this compound, are used as analytical reagents in chemical analysis, showcasing their importance in analytical chemistry (Shendrikar, 1969).
Olefin Amino-Oxygenation in Organic Synthesis
- The compound has been involved in iron-catalyzed intermolecular amino-oxygenation reactions of olefins, indicating its utility in advanced organic synthesis (Lu et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
O-(1-phenylethyl)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(10-9)8-5-3-2-4-6-8/h2-7H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJIREFIIGRAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)ON |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58634-67-6 |
Source


|
| Record name | O-(1-phenylethyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2526380.png)
![N-(2-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2526381.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2526383.png)



![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide](/img/structure/B2526389.png)
![3-Benzyl-5-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2526391.png)
![1-[(4-Acetylanilino)methyl]pyrrolidine-2,5-dione](/img/structure/B2526392.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2526394.png)

